What are the physical and chemical properties of Tetrakis(dimethylamino)ethylene?
What are the physical and chemical properties of Tetrakis(dimethylamino)ethylene?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(dimethylamino)ethylene (TDAE) is a unique and highly reactive organic compound with the chemical formula C₁₀H₂₄N₄. It is a colorless to light green-yellow liquid and is classified as a tetra-enamine, a class of electron-rich alkenes.[1][2][3] The presence of four dimethylamino groups significantly influences its electronic properties, making it a powerful electron donor and a versatile reagent in organic synthesis.[1][4][5] This technical guide provides an in-depth overview of the physical and chemical properties of TDAE, detailed experimental protocols for its characterization, and a summary of its key reactions, tailored for professionals in research and development.
Physical Properties
The physical characteristics of Tetrakis(dimethylamino)ethylene are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Units | Conditions | Reference(s) |
| Molecular Formula | C₁₀H₂₄N₄ | - | - | [1][3] |
| Molar Mass | 200.330 | g·mol⁻¹ | - | [1] |
| Appearance | Colorless to light green-yellow liquid | - | Ambient | [1][2][3] |
| Density | 0.861 | g/cm³ | 25 °C | [1][6] |
| Melting Point | -4 | °C | - | [1] |
| Boiling Point | 59 | °C | 0.9 mmHg | [1][3][6] |
| 98 | °C | 25 mmHg | [7] | |
| Flash Point | 53 | °C | Closed cup | [1][6] |
| Refractive Index | 1.48 | - | 20 °C, n/D | [6] |
| Vapor Pressure | 0.50 | torr | 25 °C | [8] |
Chemical and Spectroscopic Properties
TDAE's chemical behavior is dominated by its high electron density at the central carbon-carbon double bond, a consequence of the electron-donating dimethylamino groups. This makes it a potent reducing agent and a strong nucleophile.
| Property | Value / Description | Units / Method | Reference(s) |
| CAS Number | 996-70-3 | - | [1] |
| IUPAC Name | N¹,N¹,N'¹,N'¹,N²,N²,N'²,N'²-Octamethylethene-1,1,2,2-tetramine | - | [1] |
| Structure | Highly distorted alkene with a C=C bond length of 135 pm. The dihedral angle between the two N₂C units is 28°. | X-ray Crystallography | [1] |
| Redox Potential | E = 1.06 | V (vs Fc⁺/⁰) | - |
| Solubility | Reacts with water. | - | [8] |
| ¹H NMR | A single resonance is expected for the methyl protons. | - | - |
| ¹³C NMR | Resonances are expected for the methyl carbons and the central sp² hybridized carbons. | - | - |
| Mass Spectrum | Molecular ion peak (M⁺) at m/z 200. | Electron Ionization | [9] |
| Raman/FTIR | Spectra available. | - | [10][11] |
Key Chemical Reactions
Chemiluminescence
A hallmark reaction of TDAE is its chemiluminescent reaction with molecular oxygen. The initial step involves a [2+2] cycloaddition to form a transient 1,2-dioxetane (B1211799) intermediate. This unstable intermediate decomposes to form two molecules of electronically excited tetramethylurea, which then relax to the ground state by emitting green light with a maximum wavelength of 515 nm.[1]
Caption: Chemiluminescence of TDAE with Oxygen.
Reducing Agent and Electron Donor
TDAE is a powerful two-electron reductant, comparable in strength to zinc metal, and is utilized in a variety of organic reactions.[4][5] It can be used for the nucleophilic trifluoromethylation of aldehydes and ketones in the presence of CF₃I. Furthermore, TDAE can form charge-transfer salts with electron acceptors, a notable example being its reaction with buckminsterfullerene (B74262) (C₆₀) to yield [TDAE⁺][C₆₀⁻].[1]
Caption: Redox reactions involving TDAE.
Experimental Protocols
Synthesis of Tetrakis(dimethylamino)ethylene
Two primary methods for the synthesis of TDAE are reported:
-
From Chlorotrifluoroethylene (B8367) and Dimethylamine (B145610): This is a common industrial method. The reaction involves bubbling chlorotrifluoroethylene (CTFE) gas through an excess of liquid dimethylamine (DMA) under an inert atmosphere.[7]
-
Reaction Setup: A pressure-rated reactor equipped with a gas inlet tube, a stirrer, and a cooling system is required. The entire system must be purged with an inert gas (e.g., nitrogen or argon) as TDAE is oxygen-sensitive.
-
Procedure:
-
Charge the reactor with an excess of anhydrous liquid dimethylamine.
-
Cool the reactor and slowly introduce chlorotrifluoroethylene gas below the surface of the liquid dimethylamine while stirring vigorously. The temperature should be maintained below 70 °C to prevent side reactions and ensure safety.[6]
-
After the addition is complete, the reaction mixture is stirred for several hours.
-
The excess dimethylamine is removed by distillation.
-
The resulting crude product is then purified by washing with water (under inert atmosphere) to remove salts, followed by distillation under reduced pressure.[7]
-
-
-
Pyrolysis of Tris(dimethylamino)methane: TDAE can also be prepared by the pyrolysis of tris(dimethylamino)methane.[1]
-
Reaction Setup: A tube furnace or a similar high-temperature reactor is needed.
-
Procedure: Tris(dimethylamino)methane is passed through a heated tube, where it undergoes thermal decomposition to yield TDAE and other byproducts. The product is then collected and purified by distillation.
-
Determination of Physical Properties
-
Boiling Point:
-
Method: The boiling point of TDAE is determined at reduced pressure due to its relatively high boiling point at atmospheric pressure and potential for decomposition. A micro-boiling point apparatus or a distillation setup is used.
-
Procedure:
-
Place a small amount of TDAE in a distillation flask or a Thiele tube setup.
-
Connect the apparatus to a vacuum pump and a manometer to control and measure the pressure.
-
Heat the sample gently. The temperature at which the liquid boils and its vapor condenses at a steady rate is recorded as the boiling point at that specific pressure.
-
-
-
Density:
-
Method: The density of liquid TDAE can be determined using a pycnometer or a digital density meter.
-
Procedure (Pycnometer):
-
Weigh a clean, dry pycnometer of a known volume.
-
Fill the pycnometer with TDAE at a constant temperature (e.g., 25 °C).
-
Weigh the filled pycnometer.
-
The density is calculated by dividing the mass of the TDAE by the volume of the pycnometer.
-
-
-
Refractive Index:
-
Method: An Abbe refractometer is a suitable instrument for measuring the refractive index of TDAE.
-
Procedure:
-
Calibrate the refractometer using a standard of known refractive index.
-
Apply a few drops of TDAE to the prism of the refractometer.
-
Close the prism and allow the sample to reach thermal equilibrium (e.g., 20 °C).
-
Observe the borderline through the eyepiece and adjust the controls until it is sharp and centered.
-
Read the refractive index from the scale.
-
-
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: TDAE is sensitive to air and moisture, so sample preparation should be conducted in an inert atmosphere (e.g., a glovebox). An appropriate deuterated solvent that does not react with TDAE, such as benzene-d₆ or THF-d₈, should be used.
-
¹H NMR: A standard proton NMR experiment is performed. A single peak corresponding to the 24 equivalent protons of the four dimethylamino groups is expected.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment will show signals for the methyl carbons and the olefinic carbons. Due to the low natural abundance of ¹³C, a larger number of scans may be required for good signal-to-noise.
-
-
Mass Spectrometry (MS):
-
Method: Electron ionization (EI) mass spectrometry is commonly used for the analysis of volatile organic compounds like TDAE.
-
Procedure: The sample is introduced into the mass spectrometer (often via a gas chromatograph for separation from impurities), where it is ionized by a beam of electrons. The resulting charged fragments are separated based on their mass-to-charge ratio, and a mass spectrum is generated.
-
Safety and Handling
Tetrakis(dimethylamino)ethylene is a flammable and corrosive liquid.[1][6] It causes severe skin burns and eye damage.[12] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. TDAE is air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.[3]
Conclusion
Tetrakis(dimethylamino)ethylene is a compound with a rich and interesting chemistry, primarily driven by its electron-rich nature. Its physical and chemical properties make it a valuable reagent in organic synthesis, particularly as a strong reducing agent. Understanding its properties, handling requirements, and reaction mechanisms is crucial for its safe and effective use in a research and development setting. This guide provides a foundational understanding of TDAE for scientists and professionals, enabling further exploration of its applications.
References
- 1. Tetrakis(dimethylamino)ethylene - Wikipedia [en.wikipedia.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP2571961A2 - Process to produce process oil with low polyaromatic hydrocarbon content - Google Patents [patents.google.com]
- 6. US3824289A - Method for the manufacture of tetrakis(dimethylamino)ethylene - Google Patents [patents.google.com]
- 7. US3293299A - Process for making tetrakis (dimethylamino) ethylene - Google Patents [patents.google.com]
- 8. Tetrakis(dimethylamino)ethylene: identification of impurities and compatibility with common metal, polymer, and ceramic laboratory materials (Journal Article) | OSTI.GOV [osti.gov]
- 9. sc.edu [sc.edu]
- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 11. spectrabase.com [spectrabase.com]
- 12. slac.stanford.edu [slac.stanford.edu]
